molecular formula C25H16BrClN2O5 B12034051 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-47-5

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12034051
CAS No.: 355421-47-5
M. Wt: 539.8 g/mol
InChI Key: NRYDBXWTCSIPQJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Esterification: The carboxylic acid group on the quinoline can be esterified with 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Amino Derivative: Formed by the reduction of the nitro group.

    Alcohol Derivative: Formed by the reduction of the ester group.

    Substituted Quinoline: Formed by nucleophilic substitution of the bromo group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: Potential use in the development of anticancer agents.

Medicine

    Drug Development: Could be explored for its potential as a therapeutic agent due to its unique structural features.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro and bromo groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline-4-carboxylate Derivatives: Other derivatives with similar structural features.

Uniqueness

    Structural Features: The presence of both nitro and bromo groups, along with the ester linkage, makes this compound unique.

    Potential Biological Activity: The combination of these functional groups may result in unique biological activities not seen in other quinoline derivatives.

Properties

CAS No.

355421-47-5

Molecular Formula

C25H16BrClN2O5

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3

InChI Key

NRYDBXWTCSIPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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